Butyl 3-bromo-4-(dimethylamino)benzoate Butyl 3-bromo-4-(dimethylamino)benzoate
Brand Name: Vulcanchem
CAS No.: 1131594-53-0
VCID: VC20154853
InChI: InChI=1S/C13H18BrNO2/c1-4-5-8-17-13(16)10-6-7-12(15(2)3)11(14)9-10/h6-7,9H,4-5,8H2,1-3H3
SMILES:
Molecular Formula: C13H18BrNO2
Molecular Weight: 300.19 g/mol

Butyl 3-bromo-4-(dimethylamino)benzoate

CAS No.: 1131594-53-0

Cat. No.: VC20154853

Molecular Formula: C13H18BrNO2

Molecular Weight: 300.19 g/mol

* For research use only. Not for human or veterinary use.

Butyl 3-bromo-4-(dimethylamino)benzoate - 1131594-53-0

Specification

CAS No. 1131594-53-0
Molecular Formula C13H18BrNO2
Molecular Weight 300.19 g/mol
IUPAC Name butyl 3-bromo-4-(dimethylamino)benzoate
Standard InChI InChI=1S/C13H18BrNO2/c1-4-5-8-17-13(16)10-6-7-12(15(2)3)11(14)9-10/h6-7,9H,4-5,8H2,1-3H3
Standard InChI Key CZWIRUPNUWFGHY-UHFFFAOYSA-N
Canonical SMILES CCCCOC(=O)C1=CC(=C(C=C1)N(C)C)Br

Introduction

Butyl 3-bromo-4-(dimethylamino)benzoate is a chemical compound with a molecular formula of C12H16BrN O2 and a molecular weight of approximately 271.17 g/mol, although some sources suggest a slightly different molecular formula and weight, such as C13H18BrNO2 with a molar mass of 300.19152 g/mol . This compound features a butyl ester group, a bromine atom at the 3-position, and a dimethylamino group at the 4-position of the benzoate structure. Its unique substitution pattern imparts specific chemical and biological properties, making it a subject of interest in various fields of research.

Comparison with Similar Compounds

Butyl 3-bromo-4-(dimethylamino)benzoate shares structural similarities with other compounds, such as Methyl 3-bromo-4-(dimethylamino)benzoate and Ethyl 3-bromo-4-(dimethylamino)benzoate. These compounds differ primarily in their ester groups, which affect their solubility and reactivity. For example:

Compound NameKey FeaturesUnique Aspects
Methyl 3-bromo-4-(dimethylamino)benzoateMethyl ester groupDifferent solubility characteristics
Ethyl 3-bromo-4-(dimethylamino)benzoateEthyl ester groupVariability in reactivity
Butyl 3-bromo-4-(methylamino)benzoateMethylamine groupDistinct biological activity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator